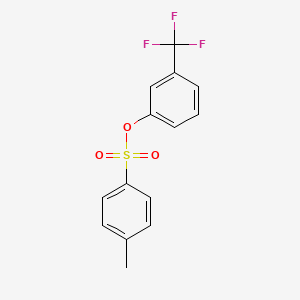
1-(Tosyloxy)-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tosyloxy)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group and a tosyloxy group attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound’s reactivity and stability. The tosyloxy group, derived from p-toluenesulfonic acid, is a good leaving group, making this compound useful in various organic synthesis reactions.
Vorbereitungsmethoden
. Industrial production methods often involve the use of specialized reagents and catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(Tosyloxy)-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, although these are less common due to the stability of the C-F bond.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, with the trifluoromethyl group influencing the position and rate of substitution.
Common reagents used in these reactions include strong bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved.
Wissenschaftliche Forschungsanwendungen
1-(Tosyloxy)-3-(trifluoromethyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Tosyloxy)-3-(trifluoromethyl)benzene involves the activation of the benzene ring through the electron-withdrawing effect of the trifluoromethyl group. This makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions .
Vergleich Mit ähnlichen Verbindungen
1-(Tosyloxy)-3-(trifluoromethyl)benzene can be compared with other trifluoromethylated benzene derivatives, such as:
1-(Tosyloxy)-4-(trifluoromethyl)benzene: Similar in structure but with the trifluoromethyl group in the para position, affecting its reactivity and substitution patterns.
1-(Tosyloxy)-2-(trifluoromethyl)benzene: The ortho position of the trifluoromethyl group leads to different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
Eigenschaften
Molekularformel |
C14H11F3O3S |
|---|---|
Molekulargewicht |
316.30 g/mol |
IUPAC-Name |
[3-(trifluoromethyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H11F3O3S/c1-10-5-7-13(8-6-10)21(18,19)20-12-4-2-3-11(9-12)14(15,16)17/h2-9H,1H3 |
InChI-Schlüssel |
XFUDGSNMVAVWEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


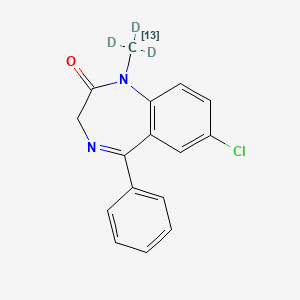
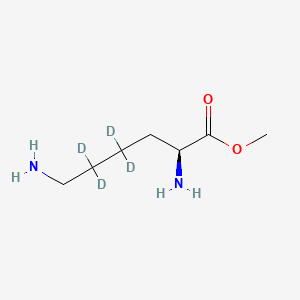
![chloromethyl-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethyl-(2-hydroxyethyl)azanium;iodide](/img/structure/B13443880.png)

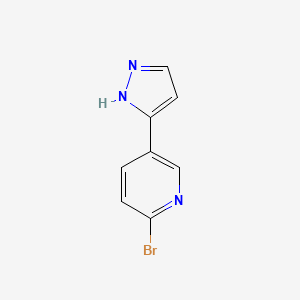
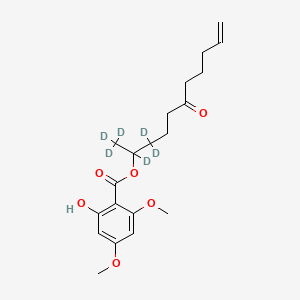
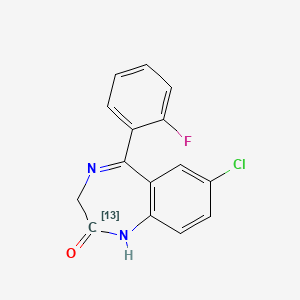

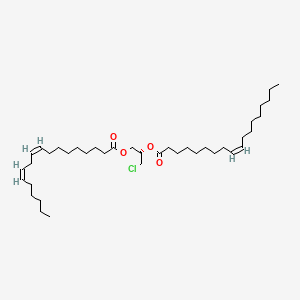

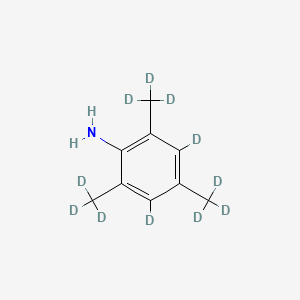

![tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13443934.png)

